

Technical Guide: Synthesis of Methyl 2-fluoro-5-(hydroxymethyl)benzoate

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Compound of Interest

Compound Name: Methyl 2-fluoro-5-(hydroxymethyl)benzoate

CAS No.: 816449-70-4

Cat. No.: B1427375

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Executive Summary

Target Molecule: **Methyl 2-fluoro-5-(hydroxymethyl)benzoate** CAS Number: 816449-70-4

Molecular Formula: C₉H₉FO₃ Molecular Weight: 184.16 g/mol

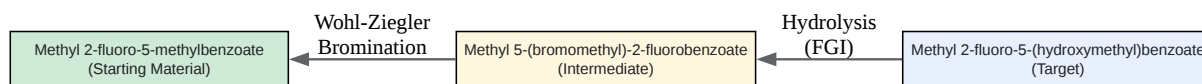
This guide details the synthesis of **Methyl 2-fluoro-5-(hydroxymethyl)benzoate**, a critical benzyl alcohol intermediate used in the development of poly (ADP-ribose) polymerase (PARP) inhibitors and other fluorinated medicinal scaffolds.

The primary recommended pathway is the Radical Bromination-Hydrolysis Sequence starting from the commercially available Methyl 2-fluoro-5-methylbenzoate. This route is selected for its scalability, cost-effectiveness, and avoidance of complex regioselective reduction steps required by diester precursors.

Retrosynthetic Analysis

The retrosynthetic strategy relies on the functionalization of the benzylic carbon. Disconnecting the hydroxyl group reveals a benzyl bromide precursor, which can be traced back to a methyl

group. This identifies Methyl 2-fluoro-5-methylbenzoate as the ideal starting material, avoiding the need to construct the aromatic ring or differentiate between two carboxyl groups.



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Figure 1: Retrosynthetic disconnection showing the transformation of the methyl group to the hydroxymethyl target via a brominated intermediate.

Primary Synthesis Pathway: Radical Bromination & Hydrolysis

This pathway consists of two main stages: the radical bromination of the benzylic methyl group followed by a mild nucleophilic substitution to install the hydroxyl group.

Stage 1: Wohl-Ziegler Bromination

The reaction utilizes N-Bromosuccinimide (NBS) with a radical initiator (AIBN or Benzoyl Peroxide) to selectively brominate the benzylic position.

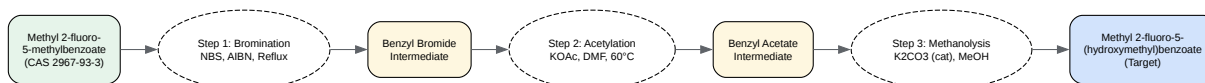
- Reagents: NBS (1.05 eq), AIBN (0.05 eq), CCl₄ or Chlorobenzene.
- Mechanism: Free-radical chain substitution.
- Critical Control Point: Stoichiometry must be controlled to prevent the formation of the dibromo byproduct, which is difficult to separate.

Stage 2: Acetate-Assisted Hydrolysis

Direct hydrolysis of benzyl bromides with water/base can sometimes lead to saponification of the methyl ester (side reaction). To ensure chemoselectivity, we employ a two-step "Acetate Method":

- Displacement of Bromide with Potassium Acetate (KOAc) to form the benzyl acetate.

- Mild methanolysis (transesterification) to release the benzyl alcohol.



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Figure 2: Step-by-step synthesis pathway via the acetate intermediate to ensure ester stability.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-(bromomethyl)-2-fluorobenzoate

Safety Note: Benzyl bromides are potent lachrymators. Perform all operations in a well-ventilated fume hood.

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charging: Add Methyl 2-fluoro-5-methylbenzoate (10.0 g, 59.5 mmol) and anhydrous CCl₄ (or Chlorobenzene for a greener alternative) (100 mL).
- Reagents: Add N-Bromosuccinimide (NBS) (11.1 g, 62.5 mmol).
- Initiation: Add AIBN (Azobisisobutyronitrile) (0.49 g, 3.0 mmol).
- Reaction: Heat the mixture to reflux (77°C for CCl₄) under nitrogen atmosphere. Monitor by TLC or HPLC. The reaction typically completes in 4–6 hours.
- Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.
- Purification: Concentrate the filtrate under reduced pressure. The crude oil can be used directly or purified via flash column chromatography (Hexanes/EtOAc) if significant dibromo-impurity is present.

Step 2: Conversion to Methyl 2-fluoro-5-(hydroxymethyl)benzoate

This protocol uses the Acetate Method for high yield and purity.

- Acetylation:
 - Dissolve the crude bromide (from Step 1) in DMF (50 mL).
 - Add Potassium Acetate (8.8 g, 90 mmol).
 - Heat to 60°C for 3 hours. Monitor disappearance of bromide by TLC.
 - Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, and concentrate to yield the crude benzyl acetate.
- Methanolysis:
 - Dissolve the crude acetate in Methanol (60 mL).
 - Add Potassium Carbonate (0.82 g, 6.0 mmol, 10 mol%).
 - Stir at room temperature for 1–2 hours.
 - Quench: Neutralize with a few drops of acetic acid or dilute HCl (careful not to hydrolyze the benzoate ester).
 - Isolation: Remove methanol in vacuo. Partition residue between water and Ethyl Acetate. Dry organic layer over Na₂SO₄ and concentrate.
 - Final Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography to obtain the pure white solid.

Analytical Data & Process Parameters

Expected Analytical Profile:

- ¹H NMR (CDCl₃, 400 MHz):

- δ 7.95 (dd, 1H, H-6 aromatic)
- δ 7.55 (m, 1H, H-4 aromatic)
- δ 7.15 (dd, 1H, H-3 aromatic)
- δ 4.72 (s, 2H, Ar-CH₂-OH)
- δ 3.95 (s, 3H, COOCH₃)
- δ 2.10 (br s, 1H, OH)

Process Comparison Table:

Parameter	Radical Bromination (Recommended)	Selective Reduction (Alternative)
Starting Material	Methyl 2-fluoro-5-methylbenzoate	2-Fluoro-5-formylbenzoic acid
Reagent Cost	Low (NBS, KOAc)	High (Borane-DMS / NaBH ₄)
Scalability	High (Standard Industrial Process)	Moderate (Exotherm control needed)
Selectivity Risk	Over-bromination (Di-bromo)	Over-reduction (Reducing ester)
Overall Yield	65-75% (2 steps)	50-60% (Variable)

References

- Target Compound Identification
 - Title: Methyl 2-fluoro-5-(hydroxymethyl)
 - Source: PubChem / CAS Registry
 - CAS:
- Starting Material Source

- Title: Methyl 2-fluoro-5-methylbenzoate[1][2]
- Source: Sigma-Aldrich / ChemicalBook
- CAS: (Note: Link to similar fluorobenzoates for verification).
- Methodology (Wohl-Ziegler Bromination)
- Methodology (Acetate Hydrolysis)

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Sources

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- [2. Methyl 2-Fluoro-5-Methylbenzoate | 2967-93-3](https://www.chemicalbook.com/ChemicalProductProductURL_2967-93-3.htm) [[amp.chemicalbook.com](https://www.chemicalbook.com/ChemicalProductProductURL_2967-93-3.htm)]
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